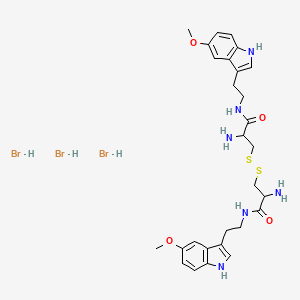
3,3'-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 3,3’-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide involves multiple stepsReaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
3,3’-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential antiviral and anticancer properties. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The dithiobispropionamide moiety may also play a role in its activity by interacting with specific enzymes or proteins .
Comparación Con Compuestos Similares
Compared to other indole derivatives, 3,3’-Dithiobis(2-amino-N-(2-(5-methoxy-3-indolyl)ethyl)propionamide) trihydrobromide is unique due to its specific structure and combination of functional groups. Similar compounds include other indole derivatives with different substituents, such as 3,3’-Dithiobis[2-amino-n-(2-naphthyl)propionamide] and various indole-3-acetic acid derivatives . These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Propiedades
Número CAS |
96867-73-1 |
|---|---|
Fórmula molecular |
C28H39Br3N6O4S2 |
Peso molecular |
827.5 g/mol |
Nombre IUPAC |
2-amino-3-[[2-amino-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]disulfanyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide;trihydrobromide |
InChI |
InChI=1S/C28H36N6O4S2.3BrH/c1-37-19-3-5-25-21(11-19)17(13-33-25)7-9-31-27(35)23(29)15-39-40-16-24(30)28(36)32-10-8-18-14-34-26-6-4-20(38-2)12-22(18)26;;;/h3-6,11-14,23-24,33-34H,7-10,15-16,29-30H2,1-2H3,(H,31,35)(H,32,36);3*1H |
Clave InChI |
LNARNJSTMJNCAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CSSCC(C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)N)N.Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



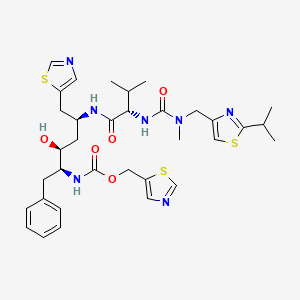

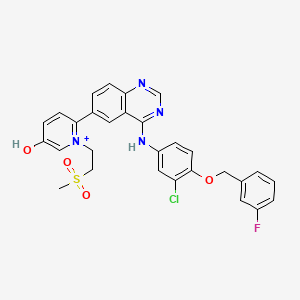
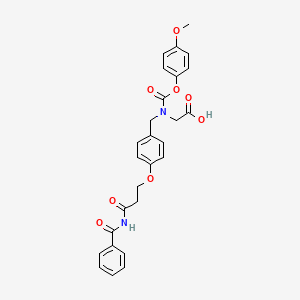
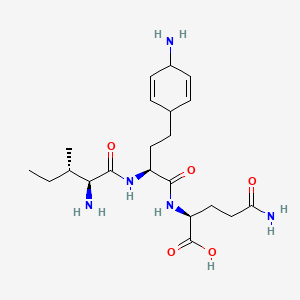
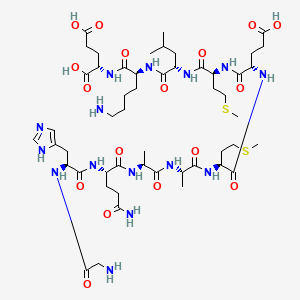
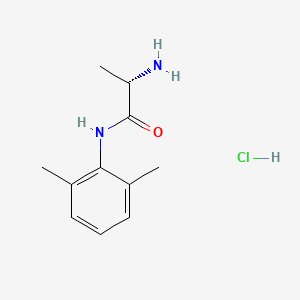

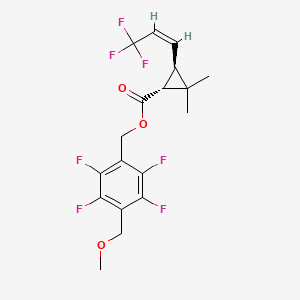
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)



